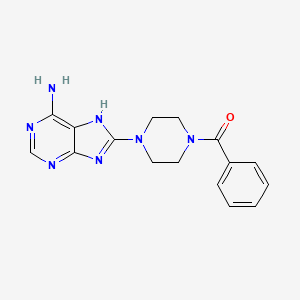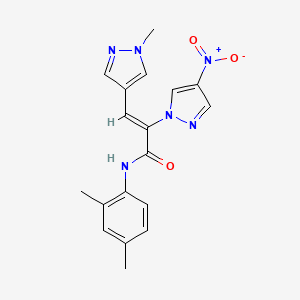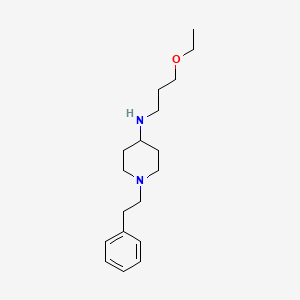
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine, also known as BPQA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BPQA is a purine derivative that possesses unique structural and chemical properties, making it a promising candidate for drug design and development.
作用機序
The exact mechanism of action of 8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation, survival, and differentiation. This compound has been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which are known to play critical roles in cancer progression and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of specific pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Further research is needed to fully understand the safety and efficacy of this compound.
将来の方向性
There are several potential future directions for the research and development of 8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine. One area of focus is the optimization of its chemical structure to improve its therapeutic properties and reduce its toxicity. Another area of focus is the development of new methods for the synthesis and purification of this compound, which may help to increase its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the diagnosis and treatment of various diseases.
合成法
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with a mixture of phosphoryl chloride and dimethylformamide, followed by the reaction of the resulting intermediate with 2-amino-6-chloropurine. The final product, this compound, is obtained after purification and isolation steps.
科学的研究の応用
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities in vitro and in vivo. This compound has also been investigated for its potential use as a diagnostic tool in the detection of certain diseases, such as cancer.
特性
IUPAC Name |
[4-(6-amino-7H-purin-8-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c17-13-12-14(19-10-18-13)21-16(20-12)23-8-6-22(7-9-23)15(24)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXVUDEDOEGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=NC=NC(=C3N2)N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5354090.png)

![N,1'-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5354104.png)

![2-({6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-4-pyrimidinyl}amino)ethanol](/img/structure/B5354117.png)
![1-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5354122.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5354127.png)
![(4aS*,8aR*)-1-butyl-6-[(2-ethoxypyridin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354132.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5354139.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354151.png)
![3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5354157.png)


![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)
